1-(3-Bromo-phenyl)-cyclohexanol
Description
1-(3-Bromo-phenyl)-cyclohexanol (CAS: 19920-85-5) is a cyclohexanol derivative substituted with a 3-bromophenyl group. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . The compound features a hydroxyl group attached to a cyclohexane ring and a brominated aromatic ring at the meta position.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 |
InChI Key |
GIVQHOPDYRZYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Functional Group Analysis
- Alcohol vs. Amine Derivatives: Replacing the hydroxyl group in this compound with an amine (as in 1-(3-Bromophenyl)cyclohexan-1-amine HCl) introduces basicity and alters solubility. The hydrochloride salt form enhances solubility in polar solvents like DMSO, making it suitable for pharmacological studies .
- Halogen vs. Alkyl Substituents: The benzyl group in 1-(Phenylmethyl)cyclohexanol lacks bromine, resulting in lower molecular weight (190.28 vs. 255.15) and reduced polarity compared to the brominated analog. This difference may affect boiling points and solubility in non-polar solvents .
- Ester vs. Alcohol Functionality : Methyl 1-(4-bromophenyl)cyclohexane-carboxylate replaces the hydroxyl group with an ester, enabling participation in nucleophilic acyl substitution reactions. The para-bromophenyl substituent also alters electronic properties compared to the meta isomer .
Substituent Position and Electronic Effects
- Bromine Position: The meta-bromine in this compound vs. para-bromine in Methyl 1-(4-bromophenyl)cyclohexane-carboxylate influences resonance effects and steric hindrance. Meta substitution may reduce symmetry, affecting crystallization behavior .
- Methoxy vs. Bromine Groups : In Tramadol hydrochloride , a 3-methoxyphenyl group enhances bioavailability and receptor binding compared to brominated analogs, highlighting how substituent choice directs pharmacological activity .
Research Findings and Data Gaps
- Physical Properties: Limited data on this compound’s boiling/melting points necessitate extrapolation from analogs. For example, 1-(Phenylmethyl)cyclohexanol boils at 113–116°C under reduced pressure (4 Torr), suggesting higher boiling points for brominated derivatives at atmospheric pressure .
- Solubility Trends: Bromine’s electron-withdrawing effect likely reduces water solubility compared to non-halogenated alcohols but enhances solubility in organic solvents like dichloromethane .
Preparation Methods
Direct Bromination of Phenylcyclohexanol Derivatives
The most straightforward route to 1-(3-Bromo-phenyl)-cyclohexanol involves the bromination of a preformed phenylcyclohexanol precursor. Hydrobromic acid (HBr) in benzene serves as a cost-effective brominating agent, enabling electrophilic aromatic substitution at the para position of the phenyl ring relative to the cyclohexanol moiety.
Reaction Conditions and Optimization
-
Solvent : Benzene or dichloromethane (non-polar media enhance electrophilic attack).
-
Temperature : 40–60°C to balance reaction rate and byproduct suppression.
-
Catalyst : FeBr₃ (5 mol%) accelerates bromine activation.
The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring. Steric hindrance from the cyclohexanol group directs bromination to the 3-position, achieving regioselectivity >85%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 90% purity.
Limitations : Competing ortho-bromination (10–15%) necessitates careful chromatographic separation.
Suzuki-Miyaura Cross-Coupling of Cyclohexanol Boronic Esters
Modern transition metal-catalyzed cross-coupling reactions offer a versatile pathway to this compound. The Suzuki-Miyaura reaction, which pairs a cyclohexanol-derived boronic ester with 1-bromo-3-iodobenzene, is particularly effective.
Synthetic Protocol
-
Boronic Ester Preparation : Cyclohexanol is converted to its pinacol boronic ester using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ (2 mol%) in tetrahydrofuran (THF) at 80°C .
-
Cross-Coupling : The boronic ester reacts with 1-bromo-3-iodobenzene in the presence of Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 equiv) in a 1,2-dimethoxyethane/water (10:1) mixture at 90°C .
Key Advantages
-
Functional Group Tolerance : Compatible with hydroxyl groups, negating the need for protective strategies .
Mechanistic Insights : Oxidative addition of the aryl halide to palladium(0) generates a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product .
Reduction of 3-(3-Bromo-phenyl)-cyclohexanone
Ketone reduction provides an alternative route, particularly when starting from readily available 3-(3-Bromo-phenyl)-cyclohexanone. Sodium borohydride (NaBH₄) or catalytic hydrogenation serves as the reducing agent.
NaBH₄-Mediated Reduction
-
Conditions : NaBH₄ (1.2 equiv) in methanol at 0°C, followed by gradual warming to room temperature .
-
Yield : 88% with >95% diastereomeric excess (dr) favoring the trans isomer .
Catalytic Hydrogenation
Comparative Analysis
| Reduction Method | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|
| NaBH₄ | 88 | 95:5 (trans:cis) |
| Pd/C Hydrogenation | 94 | 8:92 (trans:cis) |
The choice of method depends on the desired stereochemistry: NaBH₄ favors trans-alcohols, while hydrogenation preferentially generates cis-products .
Grignard Reaction Followed by Bromination
A two-step sequence involving cyclohexanone Grignard addition and subsequent bromination offers scalability for industrial applications.
Step 1: Grignard Addition
Cyclohexanone reacts with phenylmagnesium bromide in dry ether to form 1-phenylcyclohexanol (85% yield) .
Step 2: Regioselective Bromination
The secondary alcohol is brominated using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ under UV light. This radical mechanism ensures selective bromination at the 3-position of the phenyl ring (70% yield).
Challenges : Competing allylic bromination of the cyclohexanol ring (15–20%) requires careful quenching with NaHSO₃.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for the bromination step. Using HBr (48% aqueous) and FeBr₃ in a sealed vessel, this compound forms within 15 minutes at 120°C.
Benefits :
-
Efficiency : 94% yield vs. 90% in conventional heating.
-
Purity : Reduced byproduct formation due to uniform heating.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Bromo-phenyl)-cyclohexanol, and what methodological considerations ensure high yield and purity?
The compound is typically synthesized via a Grignard reaction :
Formation of the Grignard reagent : React 3-bromophenylmagnesium bromide with cyclohexanone under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether .
Quenching : Hydrolyze the intermediate with aqueous ammonium chloride or dilute acid to yield the alcohol.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key considerations : Moisture exclusion, reaction temperature control (0–25°C), and stoichiometric precision to minimize side products like diarylalkanes .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What are the primary chemical reactivity patterns of this compound under standard conditions?
- Oxidation : Reacts with Jones reagent (CrO₃/H₂SO₄) to form 1-(3-Bromo-phenyl)-cyclohexanone, with >80% yield under controlled conditions .
- Reduction : LiAlH₄ or NaBH₄ reduces the alcohol to cyclohexane derivatives, though steric hindrance may limit efficiency .
- Nucleophilic Substitution : Bromine can be replaced via SNAr (e.g., with methoxide in DMF) to introduce methoxy groups .
Advanced Research Questions
Q. How does the meta-bromine substituent influence the compound’s interactions with biological targets, such as enzymes or receptors?
The meta-bromine enhances halogen bonding with electron-rich regions (e.g., protein backbone carbonyls), while the hydroxyl group forms hydrogen bonds. Computational docking studies (e.g., AutoDock Vina) reveal affinity for enzymes like cytochrome P450 due to hydrophobic interactions with the cyclohexanol ring . Experimental validation : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .
Q. What computational strategies can predict the compound’s conformational stability and reactivity in complex systems?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze torsional angles and intramolecular hydrogen bonding .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or lipid bilayers) to assess bioavailability. Tools like GROMACS or AMBER are recommended .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound?
- Experimental Variables :
- Biological Assays :
Methodological Best Practices
- Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst concentration .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like Zenodo for peer validation.
- Safety Protocols : Handle brominated intermediates in fume hoods; use PPE to mitigate risks of dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
